molecular formula C10H23ClN2 B3239004 N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride CAS No. 1417794-44-5

N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride

Cat. No.: B3239004
CAS No.: 1417794-44-5
M. Wt: 206.75 g/mol
InChI Key: OYYGYGKPFBRIAY-UHFFFAOYSA-N
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Description

N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride is a substituted cyclohexyldiamine compound of interest in advanced chemical and pharmaceutical research. Compounds within this structural class have been investigated for their potential as key intermediates in the synthesis of biologically active molecules and have shown relevance in the development of ligands for various therapeutic targets . The dimethylamine pharmacophore, a feature present in this molecule, is a common and crucial structural component found in numerous FDA-approved drugs, underscoring its broad significance in medicinal chemistry . This particular moiety is known to contribute to favorable pharmacological properties, including enhanced solubility and bioavailability, which are critical parameters in drug discovery . Researchers are exploring the potential of such diamines in the design of novel compounds. The structural framework of a substituted cyclohexane with multiple amine functionalities makes it a versatile building block for creating diverse chemical libraries. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not for diagnostic or therapeutic use, and certainly not for personal consumption.

Properties

IUPAC Name

1-N-ethyl-4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.ClH/c1-4-11-9-5-7-10(8-6-9)12(2)3;/h9-11H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYGYGKPFBRIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC(CC1)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417794-44-5
Record name 1,4-Cyclohexanediamine, N4-ethyl-N1,N1-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride typically involves the reaction of cyclohexane-1,4-diamine with ethylating and methylating agents. The process can be carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include ethyl iodide and methyl iodide, which react with the diamine in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted cyclohexane derivatives .

Scientific Research Applications

Medicinal Chemistry

N1-Ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride has been investigated for its potential as a therapeutic agent. Notable applications include:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a significant role in inflammatory responses. Inhibition of IRAK4 is being explored for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by modulating specific cellular pathways involved in cancer progression . Its mechanism involves binding to enzymes that regulate cell growth and apoptosis.

Biological Studies

The biological activity of this compound extends to:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in developing new antibacterial agents .
  • Cellular Interaction Studies : The compound's ability to interact with cellular receptors makes it a candidate for studying signal transduction pathways and cellular responses to external stimuli.

Industrial Applications

In industrial chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its applications include:

  • Polymer Production : The compound is utilized in the synthesis of polymers and resins, contributing to the development of materials with specific mechanical and chemical properties.
  • Chemical Synthesis : It acts as an intermediate in various chemical reactions, facilitating the production of other valuable compounds in pharmaceuticals and agrochemicals.

Case Study 1: IRAK4 Inhibition

A study published in 2017 demonstrated that this compound effectively inhibited IRAK4 activity in vitro. The results indicated a significant reduction in inflammatory cytokine production in treated cells compared to controls. This finding supports further exploration of the compound's therapeutic potential in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study suggested that the compound could serve as a template for designing new antibiotics .

Mechanism of Action

The mechanism of action of N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations: Ethyl vs. Methyl/Benzyl Groups

N1,N4-Dimethyl Derivatives
  • trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride (CAS 1388893-25-1):
    • Structure : Lacks the ethyl group at N1; instead, both N1 and N4 positions are dimethylated.
    • Properties : Higher basicity due to dual methyl groups, with a purity of 97% .
    • Applications : Used in medicinal chemistry for its conformational rigidity.
N1-Benzyl Derivatives
  • N1-Benzyl-N4,N4-dimethylcyclohexane-1,4-diamine (Ref: 10-F535445): Structure: Benzyl group at N1 introduces aromaticity and increased lipophilicity.

Halogen-Substituted Analogs

N1-(2-Chlorobenzyl) Derivatives
  • N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride (CAS 1353985-18-8):
    • Structure : Chlorine atom on the benzyl group increases electronegativity and binding affinity to hydrophobic targets.
    • Properties : Molecular weight 275.217 g/mol; dihydrochloride form (CAS 2007908-52-1) exhibits higher solubility due to additional Cl⁻ ions .
N-(2-Chloro-quinazolin-4-yl) Derivatives
  • N-(2-Chloro-quinazolin-4-yl)-N',N'-dimethyl-cyclohexane-1,4-diamine hydrochloride (CAS 76004-31-4):
    • Structure : Quinazolinyl group adds π-π stacking capability.
    • Properties : Higher molecular weight (341.283 g/mol) reduces aqueous solubility compared to the ethyl variant .

Electronic and Steric Modifications

N1-(4-Methoxybenzyl) Derivatives
  • N-(4-Methoxy-benzyl)-cyclohexane-1,4-diamine hydrochloride (CAS 1353984-43-6):
    • Structure : Methoxy group provides electron-donating effects, altering electronic distribution.
    • Properties : Molecular formula C14H23ClN2O; reduced lipophilicity compared to chlorinated analogs .
N1-(Pyridin-2-ylmethyl) Derivatives
  • (1R,4R)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,4-diamine dihydrochloride (CAS 1448128-25-3):
    • Structure : Pyridine ring introduces hydrogen-bonding capacity.
    • Properties : Enhanced solubility in acidic conditions due to protonatable nitrogen .

Melting Points and Stability

Compound Melting Point (°C) Stability Notes Reference
N1-Ethyl-N4,N4-dimethyl variant Not reported Hydrochloride form enhances stability
N4-(2-Chloro-7-methoxyacridin-9-yl) analog 232–236 Decomposes above 270°C
trans-N1,N1-Dimethyl dihydrochloride Not reported 95% purity; dihydrochloride form

Biological Activity

N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride, with the CAS number 1417794-44-5, is a chemical compound characterized by its unique structure, which includes an ethyl group and two methyl groups attached to a cyclohexane backbone. The molecular formula for this compound is C10H23ClN2. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Research indicates that the compound may influence signaling pathways involved in cellular processes, although specific pathways remain to be fully elucidated .

Potential Therapeutic Applications

Research into this compound has highlighted several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infection control.
  • Anticancer Properties : The compound is being investigated for its potential use in cancer therapy. Studies have indicated that it may inhibit tumor cell proliferation through interaction with specific cellular pathways .
  • Drug Development : As a precursor in drug synthesis, this compound shows promise in the development of new therapeutic agents targeting various diseases .

Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound on human cancer cell lines, researchers observed significant inhibition of cell growth in vitro. The study utilized the MTT assay to assess cytotoxicity against multiple cancer types, including breast and pancreatic cancer. The results indicated that the compound could induce apoptosis in cancer cells through modulation of apoptotic pathways .

Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of this compound against common bacterial strains. Using a broth microdilution method, the study found that the compound exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N1,N1-Dimethylcyclohexane-1,4-diamine hydrochlorideLacks ethyl substitutionInvestigated for similar antimicrobial effects
N1-Benzyl-N4,N4-dimethylcyclohexane-1,4-diamineContains a benzyl groupExplored for anticancer properties
N1-Ethyl-N1,N4-dimethylcyclohexane-1,4-diamineDifferent substitution patternPotentially less effective than N1-ethyl variant

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties compared to other similar compounds.

Q & A

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Pre-equilibrate compound solutions in assay buffers (e.g., PBS) to prevent pH-driven precipitation. Validate purity via orthogonal methods (HPLC, 1H^1\text{H} NMR) before testing. Include stability controls (e.g., freeze-thaw cycles) to confirm bioactivity retention .

Methodological Resources

  • Synthesis & Purification : Catalytic hydrogenation for amine protection/deprotection ; DOE (Design of Experiments) for reaction optimization .
  • Analytical Tools : NMR (Bruker Avance III), HPLC (Agilent 1260), HRMS (Thermo Q Exactive) .
  • Safety Protocols : GHS-compliant handling for hygroscopic/hazardous hydrochlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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